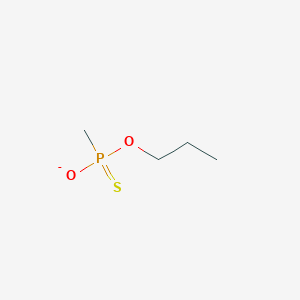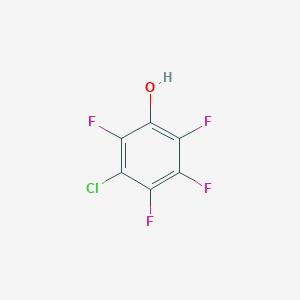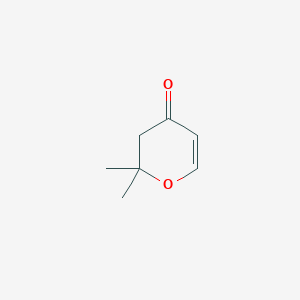
2,2-Dimethyl-2,3-dihydropyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-2,3-dihydropyran-4-one is a heterocyclic organic compound with a six-membered ring structure containing both oxygen and carbon atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-2,3-dihydropyran-4-one can be synthesized through several methods. One common approach involves the cycloaddition reaction of epoxides with 3-alkoxycyclobutanones, mediated by boron trifluoride etherate . This reaction is diastereoselective and typically yields trans diastereomers in excess .
Industrial Production Methods
Industrial production of this compound often involves the dehydration of tetrahydrofurfuryl alcohol over alumina at high temperatures (300–400 °C) . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2,3-dihydropyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones.
Reduction: Reduction reactions can convert it into tetrahydropyran derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various lactones, tetrahydropyran derivatives, and substituted pyran compounds.
Scientific Research Applications
2,2-Dimethyl-2,3-dihydropyran-4-one has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flavors and fragrances due to its unique aroma.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-2,3-dihydropyran-4-one exerts its effects involves its ability to participate in various chemical reactions due to its reactive oxygen-containing ring structure. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in antioxidant applications, the compound’s enol structure plays a key role in scavenging free radicals .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-4-pyranone: Similar in structure but lacks the dimethyl groups.
3,4-Dihydro-2H-pyran: Another related compound with a similar ring structure but different substituents.
Uniqueness
2,2-Dimethyl-2,3-dihydropyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
CAS No. |
18927-48-5 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
2,2-dimethyl-3H-pyran-4-one |
InChI |
InChI=1S/C7H10O2/c1-7(2)5-6(8)3-4-9-7/h3-4H,5H2,1-2H3 |
InChI Key |
RNRSQPBLXUJIAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C=CO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


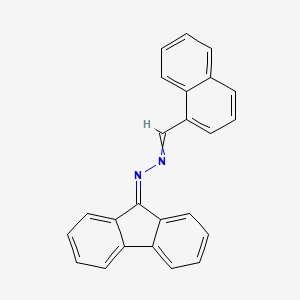
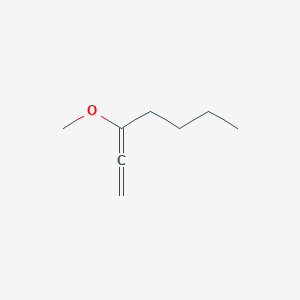
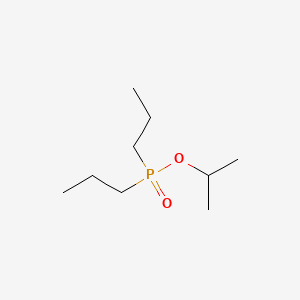
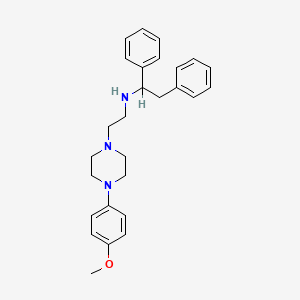


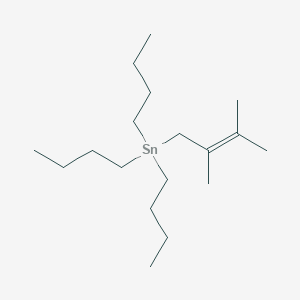
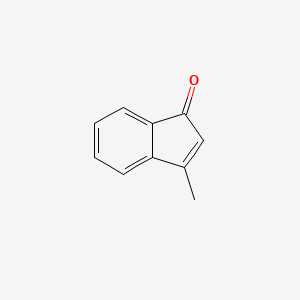
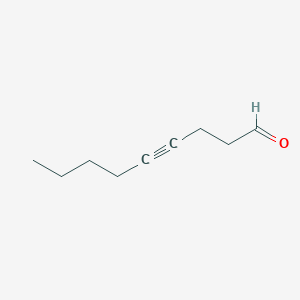
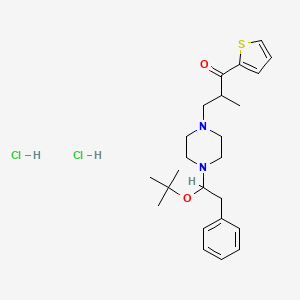
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14711810.png)
